molecular formula C6H4ClIZn B068987 3-Chlorophenylzinc iodide CAS No. 186000-42-0

3-Chlorophenylzinc iodide

Cat. No. B068987
M. Wt: 303.8 g/mol
InChI Key: QBABHOYRCMRVLP-UHFFFAOYSA-M
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Description

3-Chlorophenylzinc iodide is a chemical compound with the linear formula ClC6H4ZnI . It has a molecular weight of 303.84 .


Molecular Structure Analysis

The molecular structure of 3-Chlorophenylzinc iodide can be represented by the SMILES string Clc1cccc([Zn]I)c1 . This indicates that the molecule consists of a phenyl ring (C6H4) with a chlorine (Cl) substituent, and a zinc iodide (ZnI) group attached to the phenyl ring .


Physical And Chemical Properties Analysis

3-Chlorophenylzinc iodide has a density of 1.032 g/mL at 25 °C . It is typically stored at a temperature between 2-8°C . The compound is highly reactive and should be handled with care.

Scientific Research Applications

  • Organometallic Reagents Preparation : A study by Rieke, Kim, and Wu (1997) discusses the generation of organometallic reagents, such as 3-Thienylzinc and 3-thienylmagnesium iodides, through oxidative addition reactions. These reagents undergo coupling reactions with various electrophiles, which could be analogous to the reactions involving 3-Chlorophenylzinc iodide (Rieke, Kim, & Wu, 1997).

  • Synthesis of Keto Esters : Tamaru et al. (1985) generated 2-Carboethoxyethylzinc iodide and 3-carboethoxypropylzinc iodide for the palladium-catalyzed synthesis of gamma- and delta-keto esters. This demonstrates the utility of zinc iodide compounds in organic synthesis, possibly applicable to 3-Chlorophenylzinc iodide (Tamaru et al., 1985).

  • Reactive Iodine in the Environment : A study by Mahajan et al. (2012) explored the distribution of reactive iodine in the Eastern Pacific, indicating the environmental impact and behavior of iodine-containing compounds. This could provide context for the environmental aspects of 3-Chlorophenylzinc iodide (Mahajan et al., 2012).

  • Semiconducting Tin and Lead Iodide Perovskites : Stoumpos, Malliakas, and Kanatzidis (2013) reported on the preparation and properties of hybrid metal iodide perovskites. This research can be insightful for understanding the properties of iodide compounds similar to 3-Chlorophenylzinc iodide (Stoumpos, Malliakas, & Kanatzidis, 2013).

  • Atmospheric Photolysis of Iodides : Rattigan, Shallcross, and Cox (1997) measured the UV absorption cross-sections of various iodides, including methyl iodide and ethyl iodide. Their research on atmospheric photolysis rates of iodides could be relevant to understanding the behavior of 3-Chlorophenylzinc iodide in similar conditions (Rattigan, Shallcross, & Cox, 1997).

Safety And Hazards

3-Chlorophenylzinc iodide is a highly flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage. It may also cause respiratory irritation, drowsiness, or dizziness. It is suspected of causing cancer .

properties

IUPAC Name

chlorobenzene;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBABHOYRCMRVLP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)Cl.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorophenylzinc iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chlorophenylzinc iodide
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3-Chlorophenylzinc iodide
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3-Chlorophenylzinc iodide
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3-Chlorophenylzinc iodide

Citations

For This Compound
2
Citations
H Pettersson, A Bulow, F Ek, J Jensen… - Journal of medicinal …, 2009 - ACS Publications
… The title compound was synthesized according to the general procedure using 11e (243 mg, 0.7 mmol), 3-chlorophenylzinc iodide (0.5 M in tetrahydrofuran, 3.0 mL, 1.5 mmol), PdCl 2 (…
Number of citations: 41 pubs.acs.org
M Pierigé, A Iuliano, G Angelici, G Casotti - Organics, 2022 - mdpi.com
Stabilized arylzinc iodides, synthesized by direct insertion of zinc into the corresponding halides, were used as nucleophiles into an acylative Negishi coupling reaction to synthesize …
Number of citations: 1 www.mdpi.com

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